5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves several stepsIndustrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the sulfonyl group makes it susceptible to oxidation reactions.
Reduction: The imino group can be reduced under appropriate conditions.
Substitution: The aromatic rings and the sulfonyl group can participate in substitution reactions, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl and imino groups are key functional groups that enable binding to enzymes and receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Similar compounds include other sulfonyl and imino derivatives with comparable structures. These compounds often share similar chemical properties but may differ in their biological activity and applications. For example, 3-[(4-chlorophenyl)sulfonyl]-2-imino-10-methyl-1-pentyl-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one is a related compound with a different substituent on the aromatic ring, which can lead to variations in its reactivity and biological effects .
Properties
CAS No. |
853753-72-7 |
---|---|
Molecular Formula |
C23H24N4O4S |
Molecular Weight |
452.5g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C23H24N4O4S/c1-14-7-8-17(12-16(14)3)32(29,30)19-13-18-22(26(20(19)24)10-11-31-4)25-21-15(2)6-5-9-27(21)23(18)28/h5-9,12-13,24H,10-11H2,1-4H3 |
InChI Key |
FZTQQRRPTFRDBU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CCOC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CCOC)C |
Origin of Product |
United States |
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